molecular formula C12H12N2O3 B15333920 2-(3,5-Dimethoxyphenyl)-1H-imidazole-5-carbaldehyde

2-(3,5-Dimethoxyphenyl)-1H-imidazole-5-carbaldehyde

Cat. No.: B15333920
M. Wt: 232.23 g/mol
InChI Key: XAWDZLNHNGQXSL-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenyl)-1H-imidazole-5-carbaldehyde is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a dimethoxyphenyl group attached to an imidazole ring, which is further substituted with a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxyphenyl)-1H-imidazole-5-carbaldehyde typically involves the reaction of 3,5-dimethoxybenzaldehyde with an imidazole derivative under specific conditions. One common method involves the use of glacial acetic acid as a catalyst to facilitate the reaction . The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyphenyl)-1H-imidazole-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(3,5-Dimethoxyphenyl)-1H-imidazole-5-carboxylic acid.

    Reduction: Formation of 2-(3,5-Dimethoxyphenyl)-1H-imidazole-5-methanol.

    Substitution: Formation of various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

2-(3,5-Dimethoxyphenyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxyphenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dimethoxyphenyl)-1H-imidazole-5-carbaldehyde is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

2-(3,5-dimethoxyphenyl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C12H12N2O3/c1-16-10-3-8(4-11(5-10)17-2)12-13-6-9(7-15)14-12/h3-7H,1-2H3,(H,13,14)

InChI Key

XAWDZLNHNGQXSL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC=C(N2)C=O)OC

Origin of Product

United States

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